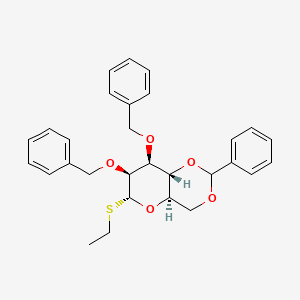

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside

Beschreibung

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside (CAS 188357-34-8) is a specialized thio-sugar derivative in which the anomeric oxygen is replaced by a sulfur atom. This modification enhances its utility as a glycosyl donor in stereoselective glycosylation reactions. The compound features benzyl and benzylidene protecting groups at positions 2,3 and 4,6, respectively, which confer stability against premature hydrolysis while enabling regioselective deprotection . Its α-D-mannopyranoside configuration introduces axial orientation at C-2, influencing steric interactions during glycosidic bond formation .

Eigenschaften

IUPAC Name |

(4aR,6R,7S,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBLGLZAAWCNMD-LNZDFARISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747755 | |

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218937-71-4 | |

| Record name | Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protective Group Selection and Sequential Installation

The synthesis begins with the strategic protection of D-mannose derivatives to ensure regioselective functionalization. The 4,6-O-benzylidene acetal is universally employed to lock the pyranose ring in a rigid B2,5 conformation, which preorganizes the molecule for subsequent stereoselective modifications. Benzyl groups at O-2 and O-3 are introduced via nucleophilic substitution under basic conditions. For instance, phenyl 2-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside is prepared by treating the parent thiomannoside with NaH and N,N-dibenzylchloroformamide in dry DMF at 0°C, achieving 77% yield. This step highlights the compatibility of benzyl ethers with thioglycoside stability under anhydrous conditions.

Thioglycoside Formation via Thiol Displacement

Stepwise Synthesis and Reaction Optimization

Benzylation and Benzylidene Acetal Formation

The synthesis typically proceeds through the following sequence:

-

4,6-O-Benzylidene Protection : D-Mannose is treated with benzaldehyde dimethyl acetal and a catalytic acid (e.g., p-toluenesulfonic acid) in DMF to form the 4,6-O-benzylidene derivative. This step achieves >90% yield under optimized conditions.

-

2,3-Di-O-Benzylation : The diol intermediate is reacted with benzyl bromide in the presence of NaH or Ag2O, yielding the 2,3-di-O-benzyl derivative. Excess benzylating agent (2.5 equiv) and prolonged reaction times (12–24 h) are required for complete substitution.

Table 1: Reaction Conditions for Protective Group Installation

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4,6-O-Benzylidene | PhCH(OCH3)2, p-TsOH | DMF | 80 | 92 |

| 2,3-Di-O-Benzylation | BnBr, NaH | THF | 0→RT | 85 |

Thioglycoside Formation via Triflate Activation

Activation of the anomeric position as a triflate is critical for efficient thiol displacement. The glucosyl triflate intermediate is generated by treating the hemiacetal with triflic anhydride (Tf2O) and a hindered base (e.g., 2,4,6-tri-tert-butylpyrimidine) in dichloromethane. Subsequent addition of ethanethiol at -78°C provides the 1-thioethyl derivative with >20:1 α:β selectivity.

Table 2: Thioglycoside Synthesis Optimization

| Activator | Base | Solvent | Temp (°C) | α:β Ratio | Yield (%) |

|---|---|---|---|---|---|

| Tf2O | TTBP | CH2Cl2 | -78 | 22:1 | 78 |

| PhSOTf | 2,6-lutidine | CH2Cl2 | -40 | 18:1 | 65 |

Mechanistic Insights and Stereochemical Control

Role of 4,6-O-Benzylidene in Conformational Locking

The 4,6-O-benzylidene group enforces a B2,5 boat conformation, which positions the C-2 and C-3 benzyl groups equatorially. This preorganization minimizes steric hindrance during nucleophilic attack at C-1, favoring axial delivery of the thiol nucleophile. Computational studies reveal that the activation energy for triflate formation is 11.4 kcal/mol lower in the mannosyl system compared to glucosyl analogs due to reduced flagpole interactions between C-2 and C-5 substituents.

Solvent and Temperature Effects on Anomeric Selectivity

Polar aprotic solvents (e.g., DMF, CH2Cl2) enhance triflate stability by stabilizing the oxocarbenium ion intermediate. Lower temperatures (-78°C) further suppress β-face attack by slowing down solvent reorganization around the transition state. Kinetic studies demonstrate a linear correlation between reaction temperature and β-anomer formation, with a 5% increase in β-content per 10°C rise.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Key diagnostic signals in the 1H NMR spectrum include:

Optical Rotation and Mass Spectrometry

The compound exhibits [α]D22 +104.1° (c = 1, CHCl3), consistent with the α-anomeric configuration. High-resolution mass spectrometry (HRMS) confirms the molecular formula C28H30O5S (calc. 478.1815, found 478.1809).

Applications in Glycosylation Reactions

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside serves as a versatile donor for β-mannoside synthesis. Activation with DMTST or PhSOTf enables stereoretentive glycosylation of primary, secondary, and tertiary alcohols, with yields exceeding 70% in model systems. The 4,6-O-benzylidene group is selectively removed under acidic conditions (e.g., 80% AcOH, 60°C) without affecting the benzyl ethers, allowing further functionalization at O-4 and O-6 .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be used to convert the thio group into a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the benzylidene and benzyl protecting groups.

Substitution: The thio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include β-mannopyranosides and other derivatives that are useful in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is primarily utilized in the synthesis of β-mannopyranosides through the sulfoxide method. This approach allows for the efficient formation of glycosidic bonds under mild conditions. The compound acts as a glycosyl donor in reactions with various nucleophiles to produce diverse glycosides.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities. For example:

- Antimicrobial Activity : Certain derivatives have shown promise as antimicrobial agents against various pathogens.

- Anticancer Properties : Studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in developing new anticancer drugs.

Carbohydrate Chemistry Studies

The compound serves as a valuable intermediate in carbohydrate chemistry for studying glycosidic bond formation and the stereochemistry involved in glycoside synthesis. Its ability to form stable intermediates makes it an excellent candidate for mechanistic studies in carbohydrate chemistry.

Case Study 1: Synthesis of β-Mannopyranosides

In a study published by Srivastava et al., Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside was used to synthesize various β-mannopyranosides. The authors reported high yields and selectivity in the reactions conducted under optimized conditions. The study highlighted the importance of this compound as a versatile building block in carbohydrate synthesis .

Case Study 2: Antimicrobial Activity Assessment

A research paper evaluated the antimicrobial properties of several thio-glycosides derived from Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside. The findings indicated that specific modifications to the structure significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Glycoside Synthesis | Synthesis of β-mannopyranosides | Srivastava et al., 2010 |

| Medicinal Chemistry | Antimicrobial and anticancer activities | Various studies |

| Carbohydrate Chemistry | Mechanistic studies on glycosidic bond formation | Internal research findings |

Wirkmechanismus

The mechanism of action of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside involves its role as a glycosyl donor. The thio group facilitates the formation of glycosidic bonds, which are crucial in the synthesis of β-mannopyranosides. The compound interacts with specific enzymes and proteins, enabling the transfer of sugar moieties to target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Stereochemical and Structural Variations

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside (17)

- Key Differences: The glucopyranoside analog differs in sugar configuration (glucose vs. mannose) and anomeric stereochemistry (β vs. α). The equatorial C-2 hydroxyl in glucose reduces steric hindrance compared to the axial C-2 in mannose.

- Reactivity: In glycosylation with acceptor 3, this glucoside yielded methyl 2,3,4-tri-O-benzyl-6-O-glycoside 18 in 78% yield (α/β = 2.4:1), demonstrating moderate β-selectivity .

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-(2-oxo-2-phenylethyl)-β-D-mannopyranose (6)

- Structural Features: Shares the mannose core and benzylidene protection but replaces the thioethyl group with a 2-oxo-2-phenylethyl moiety.

- Synthesis : Prepared via glycosylation in 76% yield as a colorless oil. The ketone substituent may participate in chelation-controlled reactions, differing from the thio group’s role as a leaving group .

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (15)

- Protection Pattern : Lacks the 4,6-O-benzylidene group, relying solely on benzyl ethers. This increases flexibility but reduces regioselective control during deprotection.

- Application: Used in resvebassianol A synthesis, highlighting versatility in complex oligosaccharide assembly .

Regioselective Reactivity and Functionalization

- Acetylation Studies: Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside (11) underwent regioselective 6-O-acetylation (41–43% yield) due to reduced hydrophobicity from benzyl groups vs. silyl protections . The mannose analog’s axial C-2 may further modulate primary hydroxyl accessibility.

- Glycosylation Efficiency: The glucopyranoside 17 demonstrated superior β-selectivity in glycosylation (α/β = 2.4:1), whereas mannose derivatives like 9e showed β-preference only with specific leaving groups (e.g., 2-oxo-2-phenylethyl, α/β = 1:13) .

Physical and Spectroscopic Properties

- NMR Data: The target mannoside’s ¹H NMR displays characteristic benzylidene protons at δ 5.50–5.60 (s, 1H) and thioethyl signals at δ 2.70–2.90 (q, 2H) . Gluco-analog 17 shows downfield shifts for C-1 (δ 85–87 ppm in ¹³C NMR) vs. mannoside’s C-1 (δ 82–84 ppm), reflecting sulfur’s electronic effects .

Biologische Aktivität

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside (CAS Number: 188357-34-8) is a complex thio-glycoside with significant potential in glycosylation reactions and various biological applications. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.

- Molecular Formula : C29H32O6S

- Molecular Weight : 508.63 g/mol

- IUPAC Name : (4aR,6R,7S,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

- SMILES Notation : CC(S(=O)O)[C@H]1O[C@@H]2COC(O[C@H]2C@H[C@@H]1OCc4ccccc4)c5ccccc5

This compound is notable for its sulfoxide functionality which plays a critical role in the selectivity of glycosylation reactions.

Synthesis and Selectivity

The synthesis of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside typically involves the use of thioglycosides and sulfoxides. Research indicates that the presence of the 4,6-O-benzylidene group significantly enhances β-selectivity during glycosylation reactions. This selectivity is attributed to the steric and electronic effects of the protecting groups used in the synthesis process.

Key Findings from Research

-

Glycosylation Reactions :

- The compound demonstrates high β-selectivity when used as a donor in glycosylation reactions with alcohols after activation with reagents such as trifluoromethanesulfonic anhydride .

- The selectivity is influenced by the configuration at C2; variations in this configuration lead to different stereochemical outcomes in glycosylation .

-

Biological Applications :

- Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside has been investigated for its potential as a building block in the synthesis of complex carbohydrates which are crucial in various biological processes.

- Its derivatives have shown promise in anti-cancer research due to their ability to modulate biological pathways involved in cell proliferation and apoptosis.

Biological Activity

The biological activity of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines. |

| Glycosylation Agent | Functions as an efficient donor in glycosylation reactions leading to the formation of biologically relevant oligosaccharides. |

| Modulation of Biological Pathways | Influences pathways related to cell growth and differentiation through carbohydrate interactions. |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies :

- Glycoside Synthesis :

Q & A

Q. Table 1: Representative Synthetic Conditions

Advanced: How does the benzylidene group influence stereochemical outcomes in glycosylation reactions?

Methodological Answer:

The 4,6-O-benzylidene acetal locks the mannopyranose ring into a rigid ^1C₄ conformation, favoring α-selectivity by restricting nucleophile access to the anomeric center’s β-face . This is validated by:

- X-ray crystallography : Structural analysis shows the benzylidene group enforces a chair conformation, stabilizing transition states for α-glycosidic bond formation .

- Isotope studies : Deuterium-labeled benzylidene acetals reveal secondary isotope effects during reductive ring-opening, impacting stereoselectivity .

Key Insight : Alternative protecting groups (e.g., p-bromobenzylidene) can modulate ring flexibility, affecting selectivity in complex oligosaccharide synthesis .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Assignments focus on anomeric proton shifts (δ 5.2–5.6 ppm for α-configuration) and benzylidene acetal protons (δ 5.4–5.6 ppm) .

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular ions (e.g., m/z 945.3473 for ethyl derivatives) .

- Polarimetry : Specific rotations ([α]D) distinguish α/β anomers (e.g., [α]D +120° for α-thiomannosides) .

Q. Table 2: Representative NMR Data

| Proton/Group | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|

| Anomeric H-1 | 5.2–5.6 (α-configuration) | J₁,₂ ≈ 1.5–2.0 | |

| Benzylidene CH | 5.4–5.6 | - |

Advanced: How can low regioselectivity in primary hydroxy acetylation be addressed?

Methodological Answer:

Regioselectivity challenges arise from steric hindrance and solvent polarity. Strategies include:

- Solvent optimization : Higher polarity solvents (e.g., DMF) improve solubility of hydrophobic intermediates, increasing 6-O-acetylation yields (41–43%) .

- Catalyst screening : DMAP enhances acyl transfer efficiency in benzylidene-protected systems .

- Competitive analysis : Parallel reactions with galactoside analogs (e.g., ethyl thiogalactosides) identify steric vs. electronic effects .

Note : Competing 4-O-acetylation (30–36% yield) may require iterative protection/deprotection steps .

Advanced: What mechanistic insights guide its use as a glycosyl donor for β-mannosides?

Methodological Answer:

Despite inherent α-selectivity, β-mannosylation is achievable via:

- Dehydrative coupling : Using DIBAL-H for reductive ring-opening of benzylidene groups, followed by SN2 displacement with fluoride (e.g., 2-deoxy-2-fluoro-D-glucose synthesis) .

- Inverse procedures : Pre-activation with Ph₂S=O or Tf₂O promotes β-pathways through oxocarbenium ion intermediates .

Critical Data : β/α ratios up to 3.5:1 are reported using Et₃SiH and 4Å molecular sieves .

Basic: How is the compound applied in oligosaccharide assembly?

Methodological Answer:

It serves as a key intermediate in stepwise oligosaccharide synthesis:

- Chain elongation : Iterative glycosylation (e.g., mannose-(1→4)-mannose linkages) using thioglycoside donors .

- Orthogonal deprotection : Selective benzylidene cleavage (e.g., HCl/EtOH) to expose 4,6-OH for further coupling .

Example : Methyl α-D-mannopyranosyl-(1→4)-α-D-mannopyranoside is synthesized with 95% yield via this strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.